(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
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Overview
Description
(2r)-Bicyclo[221]hept-5-ene-2-carbonitrile is a bicyclic compound featuring a seven-membered ring with a nitrile group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with acrylonitrile under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but contains an anhydride group instead of a nitrile group.
Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another related compound with ester groups instead of a nitrile group.
Uniqueness
(2r)-Bicyclo[22
Properties
CAS No. |
2888-90-6 |
---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6-,7+,8+/m0/s1 |
InChI Key |
BMAXQTDMWYDIJX-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C#N |
SMILES |
C1C2CC(C1C=C2)C#N |
Canonical SMILES |
C1C2CC(C1C=C2)C#N |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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